molecular formula C11H7ClN2O2S B1455736 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid CAS No. 1183813-48-0

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

Cat. No. B1455736
M. Wt: 266.7 g/mol
InChI Key: VHJHSTSBPHUOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as CPS, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular formula of CPS is C11H7ClN2O2S. As a pyridazine derivative, it features a six-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

Pyridazine derivatives can be synthesized through a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to the pyridazine ring .


Physical And Chemical Properties Analysis

CPS is a solid compound with a molecular weight of 266.7 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Antimicrobial and Antifungal Properties

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid derivatives have been evaluated for their potential as antimicrobial and antifungal agents. Notably, certain derivatives exhibited significant activity against virulent strains of Mycobacterium tuberculosis, with growth inhibition rates ranging from 50 to 100% at a concentration of 6.25 microg/mL in preliminary screenings. These findings underscore the potential of such compounds in the development of new antituberculotics and antifungal medications, highlighting their relevance in addressing global health challenges related to infectious diseases (Jampílek, Doležal, & Buchta, 2007).

Antibacterial Applications

Research into pyridazine-3-carboxylic acid derivatives, including those similar in structure to 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid, has demonstrated promising antibacterial properties. These compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, revealing the sulfamide derivative as particularly effective. This highlights the potential for these compounds to contribute to the development of new antibacterial drugs, addressing the pressing need for novel antibiotics in the face of increasing bacterial resistance (Bildirici, Şener, & Tozlu, 2007).

Future Directions

The synthesis and study of pyridazine derivatives, including CPS, is an active area of research. These compounds have shown promise in various applications, particularly in medicinal chemistry . Future work could involve further optimization of the synthesis process and exploration of the biological activities of these compounds.

properties

IUPAC Name

6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHSTSBPHUOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
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6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
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6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
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6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
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6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Reactant of Route 6
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid

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